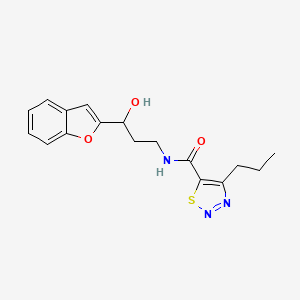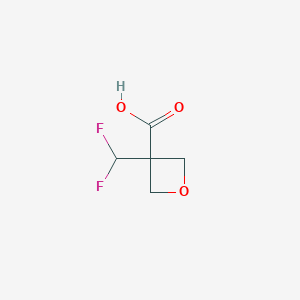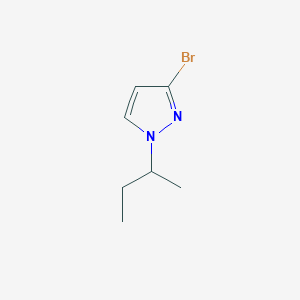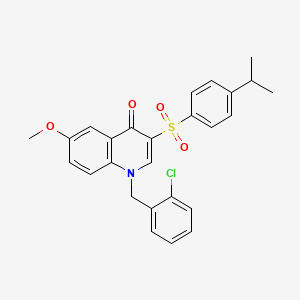
1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one” is a complex organic molecule. Its molecular formula is C26H24ClNO4S, with an average mass of 481.991 Da .
Molecular Structure Analysis
The molecule’s structure is characterized by a quinolinone core, a common structure in many pharmaceutical compounds. Attached to this core are a chlorobenzyl group and an isopropylphenylsulfonyl group. These groups likely contribute to the compound’s overall properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. The aromatic rings could undergo electrophilic aromatic substitution, while the sulfonyl and carbonyl groups could participate in a variety of reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is involved in various chemical synthesis processes and characterization studies. For example, it may participate in cyclization reactions under basic conditions to produce specific anilides of hydroxyquinoline sulfonic acid, showcasing its utility in synthesizing heterocyclic compounds with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, crystal structure analysis of related compounds provides insights into their molecular configurations, essential for understanding their chemical behavior and interactions (Celik, Akkurt, Jarrahpour, Rad, & Çelik, 2015).
Biological Activity and Applications
The structural analogs of this compound have been synthesized and studied for their biological activities. These studies include the synthesis of compounds aiming at exploring their potential as medicinal agents, with a focus on understanding their molecular interactions, reactivity, and potential biological targets (Hayun, Hanafi, Yanuar, & Hudiyono, 2012). Additionally, research into the diastereoselective addition of chiral compounds to various imines as part of the asymmetric synthesis of aryl tetrahydroisoquinolines showcases the compound's relevance in the development of chiral pharmaceuticals (Wünsch & Nerdinger, 1999).
Photocatalytic Applications
Further, its analogs have been evaluated for photocatalytic activities, such as the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides. This highlights its potential use in photochemical transformations and the development of new photocatalytic systems (Li & Ye, 2019).
Antioxidant and Anticancer Properties
The compound's derivatives have been studied for their antioxidant properties and potential anticancer activities. Research on mixed ligand palladium(II) complexes of related quinoline compounds with triphenylphosphine co-ligand indicates their biological properties, including interactions with DNA and proteins, and their efficacy against specific cancer cell lines, suggesting the compound's relevance in the design of chemotherapeutic agents (Ramachandran, Raja, Bhuvanesh, & Natarajan, 2012).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINUIYQNFZYRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

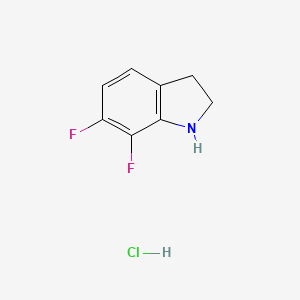
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)
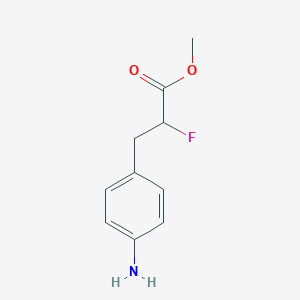
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
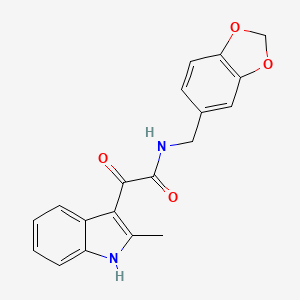
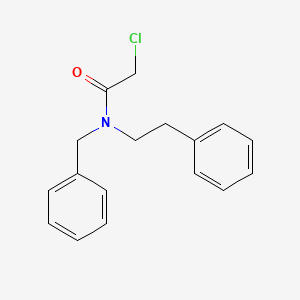
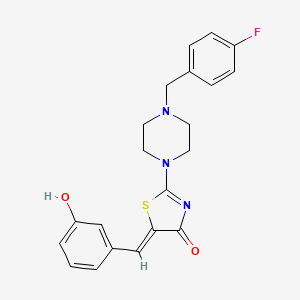
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)
